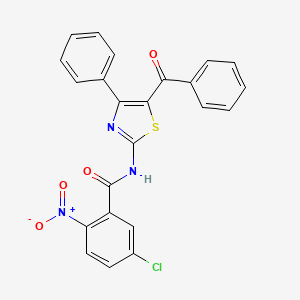

![molecular formula C9H16ClN B2724180 (1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride CAS No. 2411181-34-3](/img/structure/B2724180.png)

(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bicyclo[2.2.1]heptane is a molecular structure that is embedded in numerous compounds with various functions . It’s a privileged structure found in bioactive natural products like camphor, sordarins, α-santalol, and β-santalol . It’s also featured in drug candidates such as LMV-6015 and AMG 221 .

Synthesis Analysis

An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]heptane is a key component in many compounds. It’s a bicyclic structure with two bridgehead carbons and one quaternary carbon .Chemical Reactions Analysis

The bicyclo[2.2.1]heptane structure can be synthesized through various chemical reactions. One method involves an organocatalytic formal [4 + 2] cycloaddition reaction .Physical And Chemical Properties Analysis

Bicyclo[2.2.1]heptane has a molar mass of 96.173 . It has various physical properties such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .科学的研究の応用

Spiro Compound Synthesis and Structural Analysis

Spirocyclic compounds, such as those containing the spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane] moiety, are of interest due to their unique structural features and potential applications in drug discovery and organic synthesis. The synthesis of spiro compounds often involves complex reactions that can yield a variety of products with significant biological activity or material properties. For example, the hydrolysis of spiro[2.4]hepta-4,6-diene–dichloroketen adducts can lead to compounds with seven-membered rings, which are significant for Stevens' tropolone synthesis, highlighting the utility of spiro compounds in synthetic organic chemistry (Tsunetsugu et al., 1983). Additionally, medium effects on the rates of stereomutation of diastereomeric cyclopropanones have been studied, providing insights into the ground state stabilization in nucleophilic solvents, which is crucial for understanding solvent polarity controlled behavior and its implications for the synthesis and stability of spiro compounds (Cordes & Berson, 1996).

Catalytic Processes and Chemical Transformations

Spiro compounds have also been utilized in various catalytic processes and chemical transformations. For instance, the homodimerization of spiro{bicyclo[2.2.1]hepta-2,5-diene-7,1′-cyclopropane} has been explored in the presence of Group VIII transition metal complexes. This research demonstrates the versatility of spiro compounds in facilitating [2π+2π]-, [2π+2π+2π]-, and [4π+4π]-cycloaddition schemes, leading to high yields of complex hydrocarbons (Dzhemilev et al., 1988). Such catalytic processes are essential for developing new materials and pharmaceuticals.

Structural and Stereochemical Insights

The structural and stereochemical aspects of spiro compounds are crucial for their application in organic synthesis and drug development. The 13C NMR spectra of polycyclic compounds, including stereochemistry of spiro[bicyclo[2.2.1]hepta-2,5-diene-7,1′-cyclopropane] dimers, have been analyzed to determine the structures and make stereochemical assignments. This information is vital for understanding the reactivity and potential uses of these compounds in synthetic chemistry (Khalilov et al., 1990).

将来の方向性

特性

IUPAC Name |

(1S,2R,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c10-8-5-6-1-2-7(8)9(6)3-4-9;/h6-8H,1-5,10H2;1H/t6-,7+,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDLVMKNEBJCEJ-HNPMAXIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1C23CC3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C[C@H]1C23CC3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[5-(5-chlorofuran-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2724097.png)

![4-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2724098.png)

![6-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2724099.png)

![3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2724104.png)

![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2724109.png)

![6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2724110.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2724119.png)